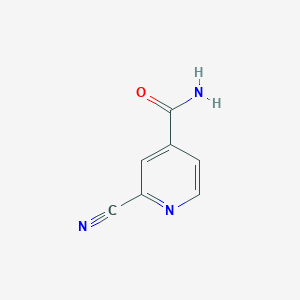

2-Cyanoisonicotinamide

Overview

Description

2-Cyanoisonicotinamide is a chemical compound with the molecular formula C7H5N3O . It is also known by other names such as 2-cyanopyridine-4-carboxamide and 2-CYANO-4-PYRIDINECARBOXAMIDE .

Synthesis Analysis

The synthesis of this compound involves a reaction between N-terminal cysteine and this compound, which is a new biocompatible click reaction that allows rapid access to macrocyclic peptides . This reaction can be attached to different linkers directly during solid-phase peptide synthesis .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI string: InChI=1S/C7H5N3O/c8-4-6-3-5 (7 (9)11)1-2-10-6/h1-3H, (H2,9,11) . The Canonical SMILES representation is: C1=CN=C (C=C1C (=O)N)C#N .

Chemical Reactions Analysis

The reaction between N-terminal cysteine and this compound is a new biocompatible click reaction that allows rapid access to macrocyclic peptides . This reaction can be attached to different linkers directly during solid-phase peptide synthesis .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 147.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 79.8 Ų .

Scientific Research Applications

Application in Medicinal Chemistry and Peptide Synthesis

2-Cyanoisonicotinamide has been identified as a significant compound in the field of medicinal chemistry, particularly in the generation and modification of macrocyclic peptides. A study by Patil et al. (2021) demonstrated the utility of this compound in a biocompatible click reaction for rapid access to macrocyclic peptides. This compound facilitates the synthesis of peptide ligands, specifically for the Zika virus protease NS2B-NS3, showcasing its potential in developing potent peptide inhibitors for viral diseases. The study emphasizes that this compound can be attached to different linkers during solid-phase peptide synthesis, highlighting its versatility and efficiency in the synthesis process (Patil et al., 2021).

Role in Synthesis of Xanthine Oxidoreductase Inhibitor

Huo et al. (2008) investigated the application of this compound in the synthesis of FYX-051·TsOH, a xanthine oxidoreductase inhibitor. This research highlights the effectiveness of using zinc cyanide and dimethylcarbamoyl chloride for the α-cyanation of isonicotinic acid N-oxide, leading to the production of this compound. This approach is notable for its good yield and applicability in synthesizing medically significant compounds (Huo et al., 2008).

Development of Functionalized Nicotinonitriles

Milovidova et al. (2020) reported the synthesis of novel N,N-dialkyl-2-amino-3-cyanoisonicotinamides via the ANRORC process. This study provides a new method for synthesizing functionalized nicotinonitriles, demonstrating the broad applicability of this compound derivatives in organic chemistry. The compounds synthesized in this study offer potential for further research and application in various fields (Milovidova et al., 2020).

Synthesis of Novel Chiral Cyanoacrylate Derivatives

Song et al. (2005) explored the synthesis of novel chiral cyanoacrylate derivatives starting from 2-cyanoacrylate. This study is significant for its exploration of chiral compounds and their antiviral activity, specifically against tobacco mosaic virus. It showcases the potential of this compound derivatives in agricultural and pharmaceutical applications (Song et al., 2005).

Mechanism of Action

Target of Action

2-Cyanoisonicotinamide has been found to interact with various targets in different biological systems. For instance, it has been used to generate potent peptide inhibitors of the Zika virus protease NS2B-NS3 . In another study, it was found to affect respiration, lipid metabolism, polyamine biosynthetic enzymes, and activities of lipoxigenase (LOX) and peroxidase (POX) in rice plants .

Mode of Action

The mode of action of this compound is largely dependent on its target. In the case of the Zika virus protease NS2B-NS3, it is used to generate macrocyclic peptides that inhibit the protease . The reaction between N-terminal cysteine and this compound is a new biocompatible click reaction that allows rapid access to these macrocyclic peptides .

In rice plants, this compound affects various biochemical processes. It stimulates the respiration in the glycolytic process which supplies NADPH .

Biochemical Pathways

The biochemical pathways affected by this compound are diverse. In rice plants, it affects the glycolytic process and lipid metabolism . It also influences the activities of enzymes involved in polyamine biosynthesis .

Pharmacokinetics

Its ability to be attached to different linkers directly during solid-phase peptide synthesis suggests that it may have favorable adme properties .

Result of Action

The result of this compound’s action is dependent on its target and the biological system in which it is used. In the case of the Zika virus protease NS2B-NS3, it results in the inhibition of the protease, potentially preventing the virus from replicating . In rice plants, it appears to enhance resistance against rice blast disease .

Biochemical Analysis

Biochemical Properties

2-Cyanoisonicotinamide plays a significant role in biochemical reactions, particularly in the synthesis of macrocyclic peptides. It interacts with N-terminal cysteine residues through a biocompatible click reaction, facilitating the rapid generation of macrocyclic peptides . This interaction is crucial for the formation of peptide inhibitors, such as those targeting the Zika virus protease . The nature of these interactions involves the formation of stable covalent bonds, enhancing the stability and activity of the resulting peptides.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound-conjugated peptides have demonstrated potent inhibitory effects on the Zika virus protease, thereby impacting viral replication and cellular response to infection . Additionally, its role in peptide synthesis can lead to changes in cellular metabolism and protein expression profiles.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with N-terminal cysteine residues, leading to the formation of macrocyclic peptides. This biocompatible click reaction enhances the binding affinity and stability of the peptides . The compound’s ability to form covalent bonds with cysteine residues is key to its function as a peptide inhibitor. This mechanism also involves enzyme inhibition, as seen in the case of the Zika virus protease, where this compound-conjugated peptides exhibit high binding affinity and inhibitory activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under standard laboratory conditions, allowing for consistent results in biochemical assays . Its long-term effects on cellular function may vary depending on the experimental conditions and the specific peptides synthesized. Studies have shown that this compound-conjugated peptides maintain their stability and activity over extended periods, making them suitable for long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates biochemical pathways . At higher doses, there may be threshold effects leading to potential toxicity or adverse effects. It is essential to determine the optimal dosage to achieve the desired biochemical outcomes while minimizing any harmful effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the formation of macrocyclic peptides . These interactions can influence metabolic flux and metabolite levels, contributing to the overall biochemical activity of the compound. The involvement of this compound in these pathways underscores its importance in biochemical research and drug development .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions ensure the compound’s proper localization and accumulation in target cells, enhancing its biochemical activity. The transport and distribution mechanisms of this compound are critical for its effectiveness in biochemical assays and therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization ensures that this compound interacts with the appropriate biomolecules, facilitating its role in peptide synthesis and enzyme inhibition .

properties

IUPAC Name |

2-cyanopyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c8-4-6-3-5(7(9)11)1-2-10-6/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJSESNRQXAFHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625208 | |

| Record name | 2-Cyanopyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98273-47-3 | |

| Record name | 2-Cyanopyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-cyanoisonicotinamide interact with its target and what are the downstream effects?

A1: The research papers focus on utilizing 2-CINA's reactivity with N-terminal cysteine residues for peptide macrocyclization. [, ] This reaction forms a stable macrocycle through a thiazole linkage. [, ] While 2-CINA itself doesn't have a specific biological "target", the macrocyclization reaction influences the downstream behavior of the peptide. For instance, in the case of Zika virus protease inhibitors, macrocyclization using 2-CINA significantly increased the binding affinity compared to linear peptide analogues. [] This effect is likely due to the macrocycle's constrained conformation, which can enhance target binding and improve resistance to enzymatic degradation. []

Q2: What is the impact of linker length on the activity of macrocyclic peptides synthesized using this compound?

A2: The research on Zika virus protease inhibitors demonstrated that the length of the linker used to connect the peptide and 2-CINA significantly affects the resulting macrocycle's activity. [] Specifically, shorter linker lengths led to increased inhibitory activity against the target protease. [] This finding highlights the importance of optimizing linker length during the design of peptide macrocycles, as even small structural changes can impact target binding and biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1358555.png)

![{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine](/img/structure/B1358562.png)

![3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine](/img/structure/B1358569.png)

![(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol](/img/structure/B1358573.png)

![4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile](/img/structure/B1358574.png)

![N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine](/img/structure/B1358575.png)